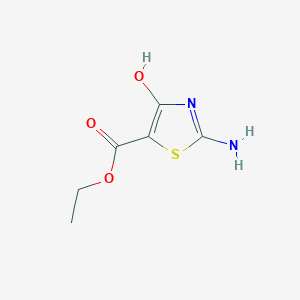

Ethyl 2-amino-4-hydroxythiazole-5-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12939. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-amino-4-hydroxy-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S/c1-2-11-5(10)3-4(9)8-6(7)12-3/h9H,2H2,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHMKBKVEUWEGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20417818 | |

| Record name | (5E)-2-Amino-5-[ethoxy(hydroxy)methylidene]-1,3-thiazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20417818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72218-74-7 | |

| Record name | 72218-74-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (5E)-2-Amino-5-[ethoxy(hydroxy)methylidene]-1,3-thiazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20417818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 2-amino-4-hydroxythiazole-5-carboxylate synthesis pathway

An In-Depth Technical Guide to the Synthesis of Ethyl 2-Amino-4-hydroxythiazole-5-carboxylate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a heterocyclic scaffold of significant interest in medicinal chemistry. The 2-aminothiazole core is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals.[1][2][3][4] This document delves into the prevalent synthetic strategies, primarily focusing on variations of the Hantzsch thiazole synthesis, offering detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of different approaches. The content is tailored for researchers, scientists, and drug development professionals seeking to understand and implement the synthesis of this valuable molecular building block.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The thiazole ring is a fundamental five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[5] When substituted with an amino group at the C2 position, it forms the 2-aminothiazole moiety, a structural motif that confers a wide range of pharmacological activities.[1][2][6] Derivatives of this scaffold are known to exhibit potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making them a focal point in drug discovery and development.[1][2][3][7]

This compound (and its tautomeric keto form, ethyl 2-amino-4-oxo-4,5-dihydrothiazole-5-carboxylate) serves as a versatile intermediate for the elaboration of more complex molecular architectures.[7][8] Its bifunctional nature, featuring a nucleophilic amino group and an ester for further derivatization, makes it an ideal starting material for constructing libraries of novel therapeutic agents.[9] This guide will explore the primary synthetic routes to this key intermediate, emphasizing the underlying chemical principles and practical considerations for successful laboratory execution.

Primary Synthetic Pathway: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in the late 19th century, remains one of the most reliable and widely used methods for constructing the thiazole ring.[5][10][11][12] The classic approach involves the condensation of an α-halocarbonyl compound with a thioamide.[5][10] For the synthesis of the title compound, this translates to the reaction between an appropriate α-haloacetoacetate derivative and thiourea.

Mechanism of the Hantzsch Synthesis

The reaction proceeds through a well-established multi-step mechanism:

-

Nucleophilic Attack: The sulfur atom of thiourea, acting as a potent nucleophile, attacks the electrophilic carbon bearing the halogen in the α-halo ester (an SN2 reaction). This forms an isothiouronium salt intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the isothiouronium intermediate then performs a nucleophilic attack on the adjacent carbonyl carbon, leading to the formation of a five-membered heterocyclic ring.

-

Dehydration: The resulting tetrahedral intermediate readily undergoes dehydration (loss of a water molecule) to yield the aromatic 2-aminothiazole ring.

The following diagram illustrates the mechanistic steps involved in this fundamental transformation.

Caption: Core mechanism of the Hantzsch thiazole synthesis.

Causality in Experimental Design

The choice of reactants and conditions is critical for the success of the Hantzsch synthesis.

-

Halogen Choice: α-bromo ketones or esters are generally more reactive than their chloro- counterparts and are often preferred to ensure the initial SN2 reaction proceeds efficiently.[12]

-

Solvent: Protic solvents like ethanol are commonly used as they effectively solvate the ionic intermediates and are suitable for reflux conditions.[13]

-

Temperature: Heating is typically required to overcome the activation energy for both the cyclization and dehydration steps, driving the reaction to completion.[13][14]

Experimental Protocols and Data

Two primary variations of the Hantzsch synthesis are prevalent for preparing the target molecule or its close analogs. The choice often depends on the commercial availability and stability of the starting α-halocarbonyl compound.

Protocol 1: Synthesis from Ethyl Bromopyruvate and Thiourea

This is a direct and efficient one-step method that reliably produces the desired 2-aminothiazole core.[13][14]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve thiourea (1.2 mmol) in ethanol (2 mL).

-

Addition of Reactant: To the stirring solution, add ethyl bromopyruvate (1.0 mmol).

-

Reaction: Heat the reaction mixture to 70°C and maintain this temperature with vigorous stirring for 1 hour.

-

Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Precipitation: Pour the cooled reaction mixture into ice-cold water. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry to yield ethyl 2-aminothiazole-4-carboxylate.[13]

Protocol 2: One-Pot Synthesis from Ethyl 2-Chloroacetoacetate and Thiourea

This method avoids the isolation of the potentially unstable α-haloketone and is well-suited for larger-scale preparations.[15]

Step-by-Step Methodology:

-

Reaction Setup: Prepare a solution of ethanol and add thiourea and a catalytic amount of a mild base such as sodium carbonate.[15]

-

Initial Heating: Warm the suspension to approximately 40-55°C.

-

Controlled Addition: Slowly add ethyl 2-chloroacetoacetate dropwise to the mixture. An exothermic reaction may be observed.

-

Reaction Completion: After the addition is complete, increase the temperature to 60-70°C and maintain for 5-5.5 hours to ensure full conversion.[15]

-

Solvent Removal: Distill off the majority of the solvent under reduced pressure.

-

Isolation and Purification: Cool the residue to room temperature and filter to remove any inorganic salts. The filtrate is then added to water and the pH is adjusted to 9-10 with a base to precipitate the product.[15]

-

Final Product: Filter the solid, wash with water, and dry under vacuum to obtain the final product.[15]

The general workflow for these syntheses is summarized in the diagram below.

Caption: A generalized workflow for thiazole synthesis.

Comparative Data Summary

The following table summarizes typical reaction parameters for the synthesis of 2-aminothiazole carboxylates via Hantzsch-type reactions.

| Parameter | Protocol 1 (from Ethyl Bromopyruvate) | Protocol 2 (from Ethyl 2-Chloroacetoacetate) |

| α-Carbonyl Source | Ethyl bromopyruvate | Ethyl 2-chloroacetoacetate |

| Thio-source | Thiourea | Thiourea |

| Solvent | Ethanol | Ethanol |

| Temperature | 70°C | 60-70°C |

| Reaction Time | ~1 hour[13] | ~5-6 hours[15] |

| Typical Yield | High (often >95%)[13] | High (>98% reported)[15] |

| Key Advantage | Very fast reaction time | Uses a more stable halo-precursor |

Alternative Synthetic Strategies

While the Hantzsch synthesis is the most direct route, other methods exist for creating substituted 2-aminothiazoles, which could be adapted for the synthesis of the title compound or its analogs.

Reaction of Thiourea with Acetylenedicarboxylates

A powerful method involves the reaction of thiourea with dialkyl acetylenedicarboxylates (DAAD). Theoretical studies have investigated this reaction, confirming it proceeds via an initial Michael addition of the thiourea to the electron-deficient alkyne, followed by cyclization.[16] The product is an exocyclic imino species, which is a tautomer of the endocyclic amino form.[16][17] This approach provides direct access to the 4-oxo-thiazolidine core, which exists in equilibrium with the desired 4-hydroxythiazole.

Modified Gewald Reaction

The Gewald reaction is a multicomponent reaction that synthesizes 2-aminothiophenes from a ketone, an α-cyanoester, and elemental sulfur.[18] However, modifications of this reaction, particularly when starting from certain nitriles, have been shown to produce thiazoles instead of thiophenes.[19][20][21] While not a direct synthesis for the title compound, this strategy highlights the versatility of multicomponent reactions in heterocyclic chemistry and could be explored for the synthesis of novel analogs.

Conclusion and Future Outlook

The synthesis of this compound is most reliably achieved through the Hantzsch thiazole synthesis, with established protocols offering high yields and operational simplicity. The choice between using α-bromo or α-chloro precursors often comes down to a balance of reactivity, stability, and cost. The methodologies presented in this guide are robust and validated, providing a solid foundation for both small-scale research and larger-scale production. As the 2-aminothiazole scaffold continues to be a source of inspiration for drug discovery, the development of even more efficient, green, and diverse synthetic routes will remain an active and important area of chemical research.

References

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021-03-07). MDPI.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021-03-07). NIH.

- Ethyl 2-amino-1,3-thiazole-4-carboxyl

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.

- Synthesis of 2-aminothiazole derivatives: A short review. (2022-09-02).

- Mechanistic investigation of the reaction of thiourea with dialkyl acetylenedicarboxylates: a theoretical study. Taylor & Francis Online.

- Thiazole formation through a modified Gewald reaction. PubMed.

- Addition products of dimethyl acetylenedicarboxylate to thioureas-- studies on 2-(p-bromophenyl) imino-3-methyl-5. Indian Academy of Sciences.

- Synthesis of novel 2-amino thiazole deriv

- Thiazole formation through a modified Gewald reaction. Beilstein Journals.

- Thiazole formation through a modified Gewald reaction. Scilit.

- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C

- Application Notes and Protocols for Hantzsch Thiazole Synthesis of Deriv

- Synthesis of 2-hydroxythiazole derivatives.

- Gewald reaction. Wikipedia.

- Synthetic method of medicine intermediate 2-aminothiazole-4-ethyl formate. (CN108218809B).

- Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate deriv

- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021-01-15). PubMed Central.

- Recent Developments and Biological Activities of 2-Aminothiazole Deriv

- Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.

- Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. (CN103664819A). (2014-03-26).

Sources

- 1. mdpi.com [mdpi.com]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. daneshyari.com [daneshyari.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 14. CN108218809B - Synthetic method of medicine intermediate 2-aminothiazole-4-ethyl formate - Google Patents [patents.google.com]

- 15. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]

- 16. tandfonline.com [tandfonline.com]

- 17. ias.ac.in [ias.ac.in]

- 18. Gewald reaction - Wikipedia [en.wikipedia.org]

- 19. Thiazole formation through a modified Gewald reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. BJOC - Thiazole formation through a modified Gewald reaction [beilstein-journals.org]

- 21. scilit.com [scilit.com]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-amino-4-hydroxythiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-4-hydroxythiazole-5-carboxylate is a heterocyclic compound of significant interest within medicinal chemistry and drug discovery. The 2-aminothiazole scaffold is a well-established pharmacophore present in a multitude of approved drugs, valued for its ability to engage in diverse biological interactions. The specific substitution pattern of this molecule, featuring an amino group, a hydroxyl group, and an ethyl carboxylate, imparts a unique set of physicochemical characteristics that are crucial for its synthesis, reactivity, and potential therapeutic applications. This guide provides a comprehensive analysis of these properties, offering both theoretical insights and practical methodologies for its characterization. Given the limited availability of direct experimental data for this specific compound, this guide will also draw upon data from closely related analogs to provide a robust scientific context.

Molecular Structure and Tautomerism

The chemical structure of this compound is defined by a five-membered thiazole ring with key functional groups at positions 2, 4, and 5.

Table 1: Core Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₃S | [1] |

| Molecular Weight | 188.21 g/mol | [1] |

| CAS Number | 72218-74-7 | [1] |

| IUPAC Name | ethyl 2-amino-4-hydroxy-1,3-thiazole-5-carboxylate | [1] |

A critical physicochemical aspect of this molecule is its potential for tautomerism. The 4-hydroxythiazole moiety can exist in equilibrium with its keto tautomer, Ethyl 2-amino-4-oxo-4,5-dihydrothiazole-5-carboxylate. This equilibrium is influenced by the solvent, pH, and solid-state packing forces. The presence of both tautomers affects the compound's reactivity, hydrogen bonding capability, and spectroscopic signature.

Caption: Keto-enol tautomerism of the title compound.

Predicted Physicochemical Properties

While experimental data is scarce, computational models provide valuable estimates for several key physicochemical parameters.

Table 2: Predicted Physicochemical Data

| Parameter | Predicted Value | Method | Source |

| XLogP3 | 1.7 | XLogP3 | [1] |

| Hydrogen Bond Donors | 2 | Cactvs | [1] |

| Hydrogen Bond Acceptors | 5 | Cactvs | [1] |

| Rotatable Bond Count | 2 | Cactvs | [1] |

| Topological Polar Surface Area | 114 Ų | Cactvs | [1] |

These predicted values suggest that the molecule possesses moderate lipophilicity and a significant capacity for hydrogen bonding, which are critical factors in its solubility and potential interactions with biological targets.

Comparative Analysis with Related Isomers

To provide a practical context for the expected physical properties, it is useful to examine the experimentally determined data for structurally similar 2-aminothiazole derivatives.

Table 3: Experimental Melting Points of Related 2-Aminothiazole Derivatives

| Compound | Melting Point (°C) |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | 176-180 |

| Ethyl 2-aminothiazole-4-carboxylate | 177-181 |

| Ethyl 2-aminothiazole-5-carboxylate | 157-166 |

The melting points of these analogs are relatively high, suggesting strong intermolecular forces in the solid state, likely due to hydrogen bonding and π-stacking of the thiazole rings. It is reasonable to anticipate a similar melting range for this compound.

Experimental Protocols for Physicochemical Characterization

The following section outlines standard, self-validating experimental protocols for determining the key physicochemical properties of a novel compound like this compound.

Synthesis and Purification

The synthesis of 2-aminothiazoles often follows the Hantzsch thiazole synthesis. For the title compound, a plausible route would involve the reaction of an appropriate α-halocarbonyl compound with thiourea.

Caption: General workflow for synthesis and purification.

Melting Point Determination

Principle: The melting point is a fundamental indicator of purity. A sharp melting range suggests a pure compound, while a broad range often indicates the presence of impurities.

Methodology:

-

A small, dry sample of the purified compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded.

Spectroscopic Analysis

Principle: NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR). It is also a powerful tool for studying tautomeric equilibria.

Methodology:

-

Dissolve a few milligrams of the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent can influence the tautomeric equilibrium.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure. The presence of tautomers may be indicated by two distinct sets of peaks.

Principle: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Methodology:

-

Prepare the sample as a KBr pellet or a thin film.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands for key functional groups:

-

N-H stretching (amine): ~3400-3100 cm⁻¹

-

O-H stretching (hydroxyl, enol form): ~3600-3200 cm⁻¹ (broad)

-

C=O stretching (ester): ~1730-1700 cm⁻¹

-

C=O stretching (keto form): ~1680-1640 cm⁻¹

-

C=N and C=C stretching (thiazole ring): ~1650-1550 cm⁻¹

-

Principle: Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of the compound.

Methodology:

-

Introduce the sample into the mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum.

-

Identify the molecular ion peak [M+H]⁺ or [M]⁺ to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.

Solubility Determination

Principle: Solubility is a crucial parameter for drug development, influencing formulation and bioavailability. It is determined by measuring the concentration of a saturated solution.

Methodology:

-

Add an excess amount of the compound to a known volume of the solvent of interest (e.g., water, ethanol, DMSO, buffers at different pH values).

-

Agitate the mixture at a constant temperature until equilibrium is reached.

-

Centrifuge or filter the suspension to remove undissolved solid.

-

Determine the concentration of the solute in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Experimental characterization workflow.

Stability and Reactivity

The stability of this compound is a key consideration for its handling, storage, and formulation. Potential degradation pathways could involve hydrolysis of the ethyl ester group under acidic or basic conditions. The 2-amino group can undergo various reactions, such as acylation and Schiff base formation, making it a versatile handle for further chemical modification. The tautomeric nature of the 4-hydroxythiazole ring will also play a significant role in its reactivity profile.

Conclusion

This compound is a molecule with significant potential, stemming from the privileged 2-aminothiazole core. While direct experimental data on its physicochemical properties are not widely available, a comprehensive understanding can be built through computational predictions, comparative analysis with related structures, and the application of standard characterization protocols. The prominent role of keto-enol tautomerism is a defining feature that must be considered in any study of its properties and applications. This guide provides a foundational framework for researchers to approach the synthesis, characterization, and further development of this promising heterocyclic compound.

References

-

PubChem. This compound. [Link]

-

PubChem. Ethyl 2-amino-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate. [Link]

-

Sigma-Aldrich. Ethyl 2-amino-4-methylthiazole-5-carboxylate.

-

Sigma-Aldrich. Ethyl 2-aminothiazole-4-carboxylate.

-

Thermo Fisher Scientific. Ethyl 2-aminothiazole-5-carboxylate.

Sources

Molecular structure and conformation of Ethyl 2-amino-4-hydroxythiazole-5-carboxylate

An In-Depth Technical Guide to the Molecular Structure and Conformation of Ethyl 2-amino-4-hydroxythiazole-5-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a heterocyclic compound of significant interest within the fields of medicinal chemistry and drug development. The 2-aminothiazole scaffold is a privileged structure, forming the core of numerous biologically active molecules, including antibacterial, anti-inflammatory, and anticancer agents.[1][2][3] This guide provides a detailed exploration of the molecular structure, tautomerism, and conformational landscape of this specific derivative, offering insights grounded in experimental data and computational analysis for researchers engaged in its application.

The inherent structural features of this molecule—namely, the potential for tautomerism and the conformational flexibility of the ethyl carboxylate substituent—play a critical role in its chemical reactivity and its ability to interact with biological targets. Understanding these properties is paramount for rational drug design and the synthesis of novel derivatives.

Core Molecular Structure & Tautomerism

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₃S | PubChem CID 224465[4] |

| Molecular Weight | 188.21 g/mol | PubChem CID 224465[4] |

| IUPAC Name | ethyl 2-amino-4-hydroxy-1,3-thiazole-5-carboxylate | PubChem CID 224465[4] |

A critical aspect of the 4-hydroxythiazole moiety is its existence in a tautomeric equilibrium with its keto form, Ethyl 2-amino-4-oxo-4,5-dihydrothiazole-5-carboxylate.[5] The relative stability of these tautomers is influenced by factors such as the solvent environment and the solid-state packing forces. While the "hydroxy" nomenclature is common, the keto tautomer is often significant and can dictate the molecule's reactivity and hydrogen bonding patterns.

Computational studies, particularly using Density Functional Theory (DFT), are instrumental in predicting the relative energies of these tautomers in different environments (gas phase or solvated).[6] Spectroscopic methods like NMR can also provide evidence for the predominant tautomeric form in solution.

Caption: Factors influencing the conformation of the ethyl ester group.

Synthesis and Structural Elucidation Workflow

The synthesis and characterization of this compound require a systematic workflow to ensure purity and confirm the molecular structure.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C6H8N2O3S | CID 224465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 2-amino-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate | C6H8N2O3S | CID 224371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The 2-Aminothiazole-5-Carboxylate Core: A Technical Guide to its Discovery, Synthesis, and Enduring Legacy in Drug Development

Abstract

The 2-aminothiazole scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Among its many derivatives, the 2-aminothiazole-5-carboxylate moiety has emerged as a particularly valuable pharmacophore, integral to the design of targeted therapies, most notably in oncology. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of 2-aminothiazole-5-carboxylate compounds. We will explore the evolution of synthetic methodologies, from classical approaches to modern, highly efficient strategies, providing detailed experimental protocols and explaining the causal relationships behind key experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of this critical chemical scaffold.

Introduction: The Rise of a Privileged Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a recurring motif in a vast array of natural products and synthetic compounds with diverse biological activities. The introduction of an amino group at the 2-position significantly enhances the molecule's ability to form key hydrogen bond interactions with biological targets, making the 2-aminothiazole core a cornerstone of modern drug discovery.[2] This scaffold is present in a wide range of approved drugs, demonstrating its versatility and favorable pharmacological properties.[2]

The further incorporation of a carboxylate group or its derivatives at the 5-position provides an additional vector for molecular recognition and allows for fine-tuning of physicochemical properties such as solubility and bioavailability. This unique combination of functional groups has proven particularly effective in the development of kinase inhibitors, including the groundbreaking anti-cancer drug Dasatinib.[3][4][5]

Historical Perspective: The Evolution of Synthetic Strategies

The journey to efficiently synthesize 2-aminothiazole-5-carboxylate compounds has been one of continuous refinement and innovation, building upon foundational reactions in heterocyclic chemistry.

The Hantzsch Thiazole Synthesis: A Cornerstone Approach

The classical and most fundamental method for the construction of the thiazole ring is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in the late 19th century.[6] This robust and versatile reaction involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea.[7] For the synthesis of 2-aminothiazoles, thiourea is the reagent of choice.

The general mechanism involves the initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the halocarbonyl, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring.

Diagram: Hantzsch Thiazole Synthesis for 2-Aminothiazole-5-carboxylates

Caption: The Hantzsch synthesis involves the condensation of an α-halo-β-ketoester with thiourea.

Advancements and Alternative Approaches

While the Hantzsch synthesis remains a workhorse in the field, its reliance on often lachrymatory and unstable α-halocarbonyls has prompted the development of alternative and more convergent strategies.

The Gewald reaction, traditionally used for the synthesis of 2-aminothiophenes from an α-methylene carbonyl, a cyano-ester, and elemental sulfur, has been cleverly adapted for thiazole synthesis.[8][9][10] In a modified approach, specific starting materials can be chosen to favor the formation of a thiazole ring over a thiophene.[8][9] This methodology offers the advantage of using readily available starting materials and often proceeds in a one-pot fashion.

A highly efficient and convergent route involves the construction of the thiazole ring from a pre-formed β-ethoxyacrylamide intermediate.[11] This method provides excellent control over the final substitution pattern and is amenable to large-scale synthesis.[12] The synthesis of the anti-cancer drug Dasatinib has been successfully achieved using this approach.[12]

To facilitate high-throughput synthesis and purification, polymer-supported methodologies for 2-aminothiazole derivatives have been developed.[13] In this approach, one of the reactants is attached to a solid support, allowing for the use of excess reagents and simplified purification by filtration.

Key Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis of 2-aminothiazole-5-carboxylate derivatives, reflecting best practices in the field.

Protocol 1: Classical Hantzsch Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol describes a standard Hantzsch reaction for the synthesis of a model 2-aminothiazole-5-carboxylate.

Materials:

-

Ethyl 2-chloroacetoacetate

-

Thiourea

-

Ethanol

-

Sodium acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiourea (1.0 eq) in ethanol.

-

Add sodium acetate (1.1 eq) to the solution and stir until dissolved.

-

To this stirring solution, add ethyl 2-chloroacetoacetate (1.0 eq) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the crude product.

-

Recrystallize the crude product from ethanol to obtain pure ethyl 2-amino-4-methylthiazole-5-carboxylate.

Causality Behind Experimental Choices:

-

Sodium acetate: Acts as a weak base to neutralize the HCl formed during the reaction, preventing potential side reactions and decomposition of the product.

-

Ethanol: A good solvent for both reactants and facilitates the reaction at a moderate reflux temperature.

-

Recrystallization: A standard purification technique to remove impurities and obtain a highly pure final product.

Protocol 2: Convergent Synthesis of N-Aryl-2-aminothiazole-5-carboxamides

This protocol outlines a more advanced, convergent synthesis suitable for producing a variety of N-aryl amides, which are common in medicinal chemistry.[11][14]

Step 1: Synthesis of Ethyl 2-(N-Boc-amino)thiazole-5-carboxylate

-

To a solution of ethyl 2-aminothiazole-5-carboxylate (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and triethylamine (1.2 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected intermediate.

Step 2: Saponification of the Ester

-

Dissolve the Boc-protected ester in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature until the starting material is consumed (monitored by TLC).

-

Acidify the reaction mixture with 1N HCl to pH 3-4 and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

Step 3: Amide Coupling

-

Dissolve the Boc-protected carboxylic acid (1.0 eq) in DCM.

-

Add the desired aniline (1.1 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and 4-Dimethylaminopyridine (DMAP) (0.1 eq).

-

Stir the reaction at room temperature for 12-18 hours.

-

Wash the reaction mixture with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography to obtain the Boc-protected amide.

Step 4: Boc-Deprotection

-

Dissolve the Boc-protected amide in DCM and add trifluoroacetic acid (TFA) (10 eq).

-

Stir at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

-

Dry, concentrate, and purify by column chromatography or recrystallization to afford the final N-aryl-2-aminothiazole-5-carboxamide.

Causality Behind Experimental Choices:

-

Boc Protection: The Boc group protects the reactive 2-amino group, preventing it from interfering with the subsequent saponification and amide coupling reactions. It is easily removed under acidic conditions.

-

EDC/DMAP: A common and efficient coupling reagent system for the formation of amide bonds from carboxylic acids and amines.

-

TFA: A strong acid used for the clean and efficient removal of the Boc protecting group.

Quantitative Data Summary

The following table provides a comparative overview of the synthetic routes discussed, highlighting key metrics for researchers to consider when selecting a synthetic strategy.

| Metric | Route A: Post-Thiazole Amide Coupling[11] | Route B: Convergent (from β-Ethoxyacrylamide)[11] | Route D: Traditional Hantzsch Synthesis |

| Starting Materials | 2-Aminothiazole-5-carboxylate ester, Aryl amine | β-Ethoxyacrylamide, Thiourea | α-Halocarbonyl, Thiourea |

| Number of Steps | 4-5 | 2-3 | 1 |

| Overall Yield | Moderate | High | Good to High |

| Scalability | Moderate | High | High |

| Key Advantage | Versatility for late-stage diversification | High efficiency and convergence | Simplicity and robustness |

| Key Disadvantage | Longer synthetic sequence | Requires preparation of acrylamide | Use of lachrymatory α-halocarbonyls |

Signaling Pathways and Logical Relationships

The 2-aminothiazole-5-carboxylate scaffold is a key component of many kinase inhibitors. The following diagram illustrates a simplified logical workflow for the discovery of such inhibitors.

Diagram: Drug Discovery Workflow for 2-Aminothiazole-5-Carboxylate Kinase Inhibitors

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thiazole synthesis [organic-chemistry.org]

- 8. BJOC - Thiazole formation through a modified Gewald reaction [beilstein-journals.org]

- 9. Thiazole formation through a modified Gewald reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gewald Reaction [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]

- 14. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Therapeutic Targets of Ethyl 2-amino-4-hydroxythiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds and approved pharmaceuticals.[1] This technical guide focuses on a specific, yet under-investigated derivative, Ethyl 2-amino-4-hydroxythiazole-5-carboxylate (CAS: 72218-74-7).[2] While direct biological data for this compound is sparse in publicly available literature, its structural similarity to other well-studied 2-aminothiazole-5-carboxylate derivatives allows for the formulation of compelling hypotheses regarding its potential therapeutic targets. This document will, therefore, serve as a roadmap for researchers, outlining the inferred therapeutic potential of this compound based on the established activities of its close analogs, and providing detailed experimental protocols for the validation of these potential targets. The primary objective is to catalyze further investigation into this promising molecule, providing a solid foundation for future drug discovery and development efforts.

The 2-Aminothiazole Scaffold: A Privileged Motif in Drug Discovery

The 2-aminothiazole ring is a five-membered heterocycle containing both sulfur and nitrogen atoms. This structural motif is found in numerous natural and synthetic compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1] The versatility of the 2-aminothiazole core allows for diverse chemical modifications, enabling the fine-tuning of its biological activity and pharmacokinetic properties. Notably, this scaffold is a key component of several clinically approved drugs, such as the anticancer agent Dasatinib and the antibiotic Cefdinir, underscoring its therapeutic relevance.[3][4]

This compound is a derivative of this important scaffold. Its chemical structure is presented below:

Figure 1: Chemical structure of this compound.

Despite the rich pharmacology of the 2-aminothiazole class, this specific compound remains largely unexplored. This guide will, therefore, leverage the known biological activities of its close structural analogs to propose potential therapeutic avenues and provide the necessary tools for their experimental validation.

Inferred Therapeutic Potential Based on Structural Analogs

The therapeutic potential of this compound can be inferred from the well-documented activities of its close structural analogs, primarily derivatives of ethyl 2-aminothiazole-4-carboxylate and ethyl 2-amino-4-methylthiazole-5-carboxylate. These analogs have demonstrated significant activity in three main therapeutic areas: oncology, inflammation, and infectious diseases.

Potential as an Anticancer Agent

The 2-aminothiazole scaffold is a prominent feature in many anticancer agents.[3] Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[5][6]

2.1.1. Proposed Mechanism of Action: Kinase Inhibition

Many 2-aminothiazole derivatives function as potent inhibitors of various protein kinases, which are critical regulators of cell growth, proliferation, and survival.[6] For instance, Dasatinib, which contains a 2-aminothiazole core, is a multi-targeted kinase inhibitor. While the exact targets for our compound of interest are unknown, the broader class of 2-aminothiazole derivatives has been shown to inhibit several key kinases involved in cancer progression.

Figure 2: Hypothesized inhibition of key oncogenic signaling pathways by this compound.

2.1.2. Experimental Workflow: Anticancer Activity Assessment

To validate the potential anticancer activity of this compound, a systematic experimental approach is required.

Figure 3: Experimental workflow for evaluating the anticancer potential of a novel compound.

2.1.3. Protocol: Cell Viability (MTT) Assay

This protocol outlines a standard MTT assay to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO (for dissolving the compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete medium from a stock solution in DMSO.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Potential as an Anti-inflammatory Agent

Thiazole derivatives have been reported to possess significant anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[7][8]

2.2.1. Proposed Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory activity of thiazole derivatives is often attributed to their ability to suppress the production of pro-inflammatory mediators like prostaglandins and leukotrienes by inhibiting COX and LOX enzymes.[7] Some derivatives may also modulate the production of inflammatory cytokines.[9]

2.2.2. Protocol: In Vitro COX Inhibition Assay

This protocol describes a method to assess the inhibitory effect of this compound on COX-1 and COX-2 enzymes.

Materials:

-

COX-1 and COX-2 enzyme preparations

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., Tris-HCl)

-

This compound

-

Reference inhibitors (e.g., Indomethacin for COX-1, Celecoxib for COX-2)

-

EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) measurement

Procedure:

-

Prepare serial dilutions of the test compound and reference inhibitors.

-

In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and the test compound or reference inhibitor.

-

Pre-incubate the mixture for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., a solution of HCl).

-

Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

Data Analysis: Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound compared to the control (no inhibitor). Determine the IC50 values for COX-1 and COX-2 inhibition.

Potential as an Antimicrobial Agent

The 2-aminothiazole scaffold is present in several antimicrobial agents, and its derivatives have shown activity against a range of bacteria and fungi.[10]

2.3.1. Proposed Mechanism of Action: Disruption of Cell Wall Synthesis or Other Essential Processes

The antimicrobial mechanism of 2-aminothiazole derivatives can vary. Some have been suggested to interfere with essential bacterial processes such as cell wall synthesis.[11] For example, some analogs are thought to target enzymes like MurB, which is involved in peptidoglycan biosynthesis.[11]

2.3.2. Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol details the broth microdilution method to determine the MIC of this compound against various microbial strains.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound

-

Reference antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

96-well microtiter plates

-

Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

-

Prepare serial two-fold dilutions of the test compound and reference antibiotics in the appropriate broth medium in a 96-well plate.

-

Add the standardized microbial inoculum to each well.

-

Include a positive control (inoculum without any compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Data Analysis: The MIC value is reported as the lowest concentration of the compound that prevents microbial growth.

Summary of Biological Activities of Structurally Related Compounds

The following table summarizes the reported biological activities of some close structural analogs of this compound.

| Compound/Derivative Class | Therapeutic Area | Reported Activity/Target | Reference(s) |

| 2-Amino-thiazole-5-carboxylic acid phenylamide derivatives | Anticancer | Antiproliferative activity against human K563 leukemia cells. | [12][13] |

| Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives | Antimicrobial, Anticancer | Antibacterial activity, particularly against Gram-positive bacteria, and broad-spectrum anticancer activity. | [14][15][16] |

| Thiazole derivatives | Anti-inflammatory | Inhibition of COX and LOX enzymes. | [7][8] |

| 2-Aminothiazole derivatives | Antimicrobial | Inhibition of bacterial cell wall biosynthesis (e.g., MurB). | [11] |

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule within the pharmacologically rich family of 2-aminothiazoles. Based on the substantial evidence from its structural analogs, it is reasonable to hypothesize that this compound may possess significant anticancer, anti-inflammatory, and/or antimicrobial properties. This technical guide provides a foundational framework for initiating the investigation of these potential therapeutic applications.

The provided experimental workflows and detailed protocols offer a clear path for researchers to systematically evaluate the biological activities of this compound, identify its molecular targets, and elucidate its mechanisms of action. The successful validation of any of these proposed activities could position this compound as a valuable lead for the development of novel therapeutics. It is our hope that this guide will stimulate further research into this promising area of medicinal chemistry.

References

-

A review on progress of thiazole derivatives as potential anti-inflammatory agents. ResearchGate. Available at: [Link]

-

New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. PubMed. Available at: [Link]

-

2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents. Taylor & Francis Online. Available at: [Link]

-

Discovery of 2Aminothiazole Derivatives as Antitumor Agents. ResearchGate. Available at: [Link]

-

Synthesis and anti-inflammatory activity of thiazole derivatives. InnoPharm. Available at: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

-

Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA. PubMed. Available at: [Link]

-

2-aminothiazole – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed. Available at: [Link]

-

Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. PubMed. Available at: [Link]

-

Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. National Center for Biotechnology Information. Available at: [Link]

-

Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. ResearchGate. Available at: [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. National Center for Biotechnology Information. Available at: [Link]

-

Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives. ScienceDirect. Available at: [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

-

SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Synthesis, anti-inflammatory evaluation, and docking studies of some new thiazole derivatives. ResearchGate. Available at: [Link]

-

Exploring Methyl 2-Aminothiazole-5-Carboxylate: Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study. Taylor & Francis Online. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. PubMed. Available at: [Link]

-

Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. National Center for Biotechnology Information. Available at: [Link]

-

Drugs currently in use based on 2-aminothiazole skeleton. ResearchGate. Available at: [Link]

-

Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. Available at: [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Available at: [Link]

-

Chiral 6,7-bis(hydroxymethyl)-1H,3H-pyrrolo[1,2-c]thiazoles with anti-breast cancer properties. PubMed. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | C6H8N2O3S | CID 224465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 9. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. daneshyari.com [daneshyari.com]

In Silico Modeling of Ethyl 2-amino-4-hydroxythiazole-5-carboxylate Interactions: A Technical Guide for Drug Development Professionals

Abstract

This guide provides a comprehensive, in-depth technical framework for the in silico modeling of Ethyl 2-amino-4-hydroxythiazole-5-carboxylate (EAHC), a heterocyclic compound with significant potential in medicinal chemistry. Moving beyond standard protocols, this document offers a field-proven narrative that elucidates the rationale behind key experimental choices. Designed for researchers, scientists, and drug development professionals, it presents a self-validating system for computational analysis, from initial target identification to advanced molecular dynamics simulations. All methodologies are grounded in authoritative sources to ensure scientific integrity and reproducibility.

Introduction: The Rationale for In Silico Analysis of this compound

This compound (EAHC) is a member of the thiazole family, a class of heterocyclic compounds recognized for their diverse pharmacological activities.[1][2] Thiazole derivatives have demonstrated a wide array of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The structural attributes of EAHC, particularly the 2-amino and 4-hydroxy substitutions on the thiazole ring, suggest its capacity to form various non-covalent interactions with biological macromolecules, positioning it as a compelling candidate for drug discovery initiatives.

In silico modeling offers a powerful and cost-effective approach to explore the potential biological targets of EAHC and to understand the molecular determinants of its activity.[4][5][6] By simulating the interactions between EAHC and various protein targets, we can predict binding affinities, elucidate mechanisms of action, and guide the rational design of more potent and selective derivatives.[6][7] This guide will detail the essential steps to construct a robust computational model for EAHC, from ligand and protein preparation to the interpretation of complex simulation data.

Pre-computation: Ligand and Target Preparation

The accuracy of any in silico model is fundamentally contingent on the quality of the initial structures. This section outlines the critical procedures for preparing both the ligand (EAHC) and its potential protein targets for subsequent computational analysis.

Ligand Preparation: Characterizing this compound

The initial step involves obtaining a high-quality 3D structure of EAHC. This can be accomplished through experimental techniques like X-ray crystallography or, more commonly for preliminary studies, through computational generation.

Protocol 1: Ligand Structure Generation and Optimization

-

2D to 3D Conversion:

-

Begin with the 2D chemical structure of EAHC, which can be drawn using software such as ChemDraw or sourced from chemical databases like PubChem (CID: 224465).[8]

-

Employ a 3D structure generation tool, such as those integrated into Schrödinger's Maestro, Discovery Studio, or open-source alternatives like Avogadro, to convert the 2D representation into a 3D conformer.

-

-

Tautomer and Ionization State Prediction:

-

The 4-hydroxythiazole moiety of EAHC can exist in different tautomeric forms (keto-enol). It is crucial to identify the most stable tautomer at physiological pH (typically 7.4).

-

Utilize tools like LigPrep (Schrödinger) or the pKa/tautomer prediction tools within MOE (Molecular Operating Environment) to generate plausible tautomers and ionization states. The selection of the correct tautomer is critical as it directly influences hydrogen bonding patterns and the overall interaction profile.

-

-

Energy Minimization:

-

The initial 3D structure is unlikely to be in its lowest energy conformation. Perform an energy minimization using a suitable force field, such as OPLS3e or MMFF94, to refine bond lengths, angles, and dihedrals, resulting in a stereochemically sound and energetically favorable structure.

-

Target Identification and Preparation

Identifying a relevant biological target is a pivotal step. If the target is unknown, a preliminary screening approach, such as reverse docking or pharmacophore-based virtual screening against a library of known protein structures, can be employed. For the purpose of this guide, we will assume a hypothetical target has been identified, such as a protein kinase, a common target for small molecule inhibitors.

Protocol 2: Protein Target Preparation

-

Structure Retrieval:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).[9] Select a high-resolution crystal structure, preferably with a co-crystallized ligand, to ensure the binding site is well-defined.

-

-

Protein "Cleaning" and Preprocessing:

-

The raw PDB file often contains non-essential components that require attention. Use a protein preparation wizard, such as the one in Schrödinger's Maestro or UCSF Chimera.

-

Remove Water Molecules: Water molecules not directly involved in ligand binding are typically removed.

-

Add Hydrogens: PDB files often lack explicit hydrogen atoms. Add hydrogens based on the predicted ionization states of the amino acid residues at a specified pH.

-

Assign Bond Orders and Charges: Ensure correct bond orders and assign partial charges to all atoms using a standard force field.

-

Fill in Missing Side Chains and Loops: If the crystal structure has missing residues, use tools like Prime (Schrödinger) or Modeller to build and refine these regions.

-

-

Binding Site Definition:

-

Define the binding site for the subsequent docking calculations. If a co-crystallized ligand is present, the binding site can be defined as a grid box centered around this ligand. Otherwise, binding site prediction algorithms can be utilized.

-

Molecular Docking: Predicting Binding Pose and Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[5] This provides insights into the binding mode and can be used to estimate the binding affinity.

Workflow for Molecular Docking of EAHC

Caption: Molecular Dynamics Simulation Workflow.

Protocol 4: MD Simulation using GROMACS

-

System Preparation:

-

Start with the best-docked pose of the EAHC-protein complex.

-

Use a tool like pdb2gmx in GROMACS to generate the protein topology.

-

Generate the ligand topology for EAHC using a server like CGenFF or the antechamber module of AmberTools. [10] * Combine the protein and ligand topologies.

-

-

Solvation and Ionization:

-

Create a simulation box and solvate the complex with a chosen water model (e.g., TIP3P).

-

Add ions (e.g., Na+ or Cl-) to neutralize the system and mimic physiological salt concentration. [10]

-

-

Minimization and Equilibration:

-

Perform a steep descent energy minimization to remove any steric clashes.

-

Equilibrate the system in two phases:

-

NVT (isothermal-isochoric) ensemble: Heat the system to the target temperature while keeping the volume constant.

-

NPT (isothermal-isobaric) ensemble: Maintain the system at the target temperature and pressure, allowing the density to equilibrate. [10]

-

-

-

Production MD:

-

Run the production MD simulation for a sufficient duration (e.g., 100 ns) to observe the system's dynamics.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the simulation. A stable RMSD suggests a stable binding pose.

-

Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.

-

Interaction Analysis: Monitor the key interactions (e.g., hydrogen bonds) between EAHC and the protein throughout the simulation to understand their persistence.

-

Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. [11]For a series of EAHC analogs, QSAR can be employed to predict the activity of novel compounds and guide the design of more potent molecules.

Protocol 5: 2D-QSAR Modeling

-

Data Set Preparation:

-

Compile a dataset of thiazole derivatives with experimentally determined biological activities (e.g., IC50 values) against a specific target.

-

Divide the dataset into a training set (typically 70-80% of the compounds) and a test set. [11]

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a variety of molecular descriptors, which are numerical representations of the chemical structure. These can include constitutional, topological, geometrical, and electronic descriptors.

-

-

Model Building:

-

Use statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical model that correlates the calculated descriptors with the biological activity. [12]

-

-

Model Validation:

-

Validate the predictive power of the QSAR model using the test set. Key statistical parameters to evaluate include the correlation coefficient (R²) and the predictive R² (q²).

-

Data Interpretation and Reporting

Table 1: Summary of In Silico Analysis of EAHC

| Analysis Type | Key Metrics | Interpretation |

| Molecular Docking | Docking Score (e.g., -9.2 kcal/mol) | Predicted binding affinity. |

| Key Interacting Residues | Amino acids crucial for binding. | |

| Molecular Dynamics | Ligand RMSD (e.g., < 2.5 Å) | Stability of the ligand in the binding pocket. |

| Protein RMSD (e.g., < 3.5 Å) | Overall stability of the protein structure. | |

| Persistent H-bonds | Key hydrogen bonds maintained over time. | |

| QSAR | R² (e.g., > 0.7), q² (e.g., > 0.5) | Predictive power of the model for compound activity. |

The results should be presented in a clear and concise manner, with visual aids such as 2D and 3D interaction diagrams. The insights gained from this in silico workflow can then be used to prioritize EAHC for further experimental validation or to guide the design of new analogs with improved properties.

References

- Adv Pharmacol. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Adv Pharmacol, 103, 139-162.

- Methods Mol Biol. (2024). Molecular Modeling Techniques and In-Silico Drug Discovery. Methods Mol Biol, 2719, 1-11.

- Int. J. Pharm. Sci. Rev. Res. (2024).

- Molecules. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1749.

- ACS Omega. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega, 7(37), 33236-33253.

- LACCEI International Multi-Conference for Engineering, Education, and Technology. (2023).

- Guest, E. E. (2021). Molecular Simulation of Protein-Ligand Complexes. [Doctoral dissertation, University of Nottingham]. Nottingham ePrints.

- PubMed. (2024). Molecular Modeling Techniques and In-Silico Drug Discovery.

- World Journal of Advanced Research and Reviews. (2021). In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. World Journal of Advanced Research and Reviews, 11(3), 231-240.

- In Protein-Ligand Interactions and Drug Design (pp. 1-25). (2023). Springer.

- Bioinformatics Review. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS.

- Molecules. (2018). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. Molecules, 23(10), 2465.

- YouTube. (2023). Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click.

- Frontiers in Chemistry. (2021). In Silico Methods for Drug Design and Discovery. Frontiers in Chemistry, 9.

- PubChem. (n.d.).

- International Journal of Molecular Sciences. (2021). A Guide to In Silico Drug Design. International Journal of Molecular Sciences, 22(16), 8877.

- RHAZES: Green and Applied Chemistry. (2020).

- Semantic Scholar. (2020).

- London South Bank University. (2018). The Benefits of In Silico Modelling to Identify Possible Small-Molecule Drugs and their Off-Target Interactions.

- Molecules. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(15), 5786.

- ResearchGate. (2014). Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents.

- Advanced ChemBlocks. (n.d.). Ethyl 2-amino-4-(hydroxymethyl)

- PubChem. (n.d.).

- Sigma-Aldrich. (n.d.).

- ChemicalBook. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. wjarr.com [wjarr.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Molecular Modeling Techniques and In-Silico Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 5. Molecular Modeling Techniques and In-Silico Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C6H8N2O3S | CID 224465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 10. bioinformaticsreview.com [bioinformaticsreview.com]

- 11. laccei.org [laccei.org]

- 12. QSAR Studies of New Compounds Based on Thiazole Derivatives as PIN1 Inhibitors via statistical methods | Semantic Scholar [semanticscholar.org]

Review of Ethyl 2-amino-4-hydroxythiazole-5-carboxylate literature

An In-depth Technical Guide to Ethyl 2-amino-4-hydroxythiazole-5-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by Gemini, Senior Application Scientist

Abstract

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] This guide focuses on a particularly valuable derivative, this compound, a versatile heterocyclic building block. We will provide an in-depth exploration of its synthesis, delve into the nuances of its chemical reactivity with a focus on its characteristic tautomerism, and showcase its application as a key intermediate in the development of therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their synthetic and medicinal chemistry programs.

Introduction: The Significance of the 2-Aminothiazole Scaffold

Heterocyclic compounds containing nitrogen and sulfur atoms are fundamental to the development of novel therapeutics.[1] Among these, the 2-aminothiazole ring system holds a position of prominence. Its rigid, planar structure and rich electronic properties, featuring hydrogen bond donors and acceptors, allow it to engage in specific, high-affinity interactions with a wide array of biological targets. This has led to the development of drugs with diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][3]

This compound emerges as a particularly strategic starting material. It possesses three distinct functional groups—an amino group at C2, a hydroxyl group at C4, and an ethyl ester at C5—each offering a handle for selective chemical modification. This multi-functionality allows for the systematic construction of diverse chemical libraries, enabling comprehensive structure-activity relationship (SAR) studies essential for modern drug discovery.[2][4]

Physicochemical Properties

A clear understanding of the fundamental properties of a building block is critical for its effective use in synthesis. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₃S | PubChem[5] |

| Molecular Weight | 188.21 g/mol | PubChem[5] |

| IUPAC Name | ethyl 2-amino-4-hydroxy-1,3-thiazole-5-carboxylate | PubChem[5] |

| CAS Number | 72218-74-7 | PubChem[5] |

| Canonical SMILES | CCOC(=O)C1=C(N=C(S1)N)O | PubChem[5] |

| Hydrogen Bond Donors | 2 | PubChem[5] |

| Hydrogen Bond Acceptors | 5 | PubChem[5] |

Synthesis of the Core Scaffold

The construction of the 2-amino-4-hydroxythiazole ring is typically achieved through a variation of the classic Hantzsch thiazole synthesis. This powerful reaction involves the condensation of a compound containing a thiourea or thioamide moiety with an α-halocarbonyl compound. For the title compound, the key starting materials are thiourea and diethyl 2-chloro-3-oxobutanedioate (or a related α-halo-β-ketoester).

General Synthetic Workflow

The reaction proceeds via a nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the halogen, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring.

Caption: Hantzsch synthesis workflow for the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methodologies for related structures.[6]

Objective: To synthesize this compound.

Materials:

-

Diethyl 2-chloro-3-oxobutanedioate

-

Thiourea

-

Ethanol (absolute)

-

Sodium acetate (anhydrous)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 eq) and sodium acetate (1.1 eq) in absolute ethanol (100 mL). The sodium acetate acts as a mild base to neutralize the HCl formed during the reaction, preventing unwanted side reactions.

-

Addition of Reagent: To the stirring solution, add diethyl 2-chloro-3-oxobutanedioate (1.0 eq) dropwise over 15 minutes at room temperature. An initial exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: After cooling to room temperature, the reaction mixture is poured into 300 mL of ice-cold water. A solid precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 50 mL) to remove any residual salts.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

Chemical Properties and Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. A crucial aspect governing this reactivity is the tautomeric nature of the 4-hydroxythiazole ring.

Keto-Enol Tautomerism

The 4-hydroxythiazole system exists in equilibrium with its keto tautomer, 2-amino-4-oxo-4,5-dihydrothiazole-5-carboxylate (thiazolone). The position of this equilibrium is influenced by the solvent, pH, and temperature. This phenomenon is critical as the nucleophilic and electrophilic character of the ring and its substituents differ significantly between the two forms. The enol form is aromatic and generally more stable, but the keto form can participate in reactions typical of ketones.

Sources

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]

- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]